molecular formula C15H13ClOS B14231084 1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene CAS No. 823213-45-2

1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene

Cat. No.: B14231084
CAS No.: 823213-45-2
M. Wt: 276.8 g/mol
InChI Key: IABIEGMYUFLKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene is an organic compound with a complex structure that includes a chlorinated phenylethene group and a sulfinyl group attached to a methylbenzene ring

Preparation Methods

The synthesis of 1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene typically involves multiple steps, starting with the chlorination of phenylethene to introduce the chlorine atom. This is followed by the introduction of the sulfinyl group through oxidation reactions. The final step involves attaching the modified phenylethene to a methylbenzene ring under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, while the chlorinated phenylethene group can undergo substitution reactions, affecting various biochemical pathways. These interactions can lead to changes in cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar compounds to 1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene include:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

823213-45-2

Molecular Formula

C15H13ClOS

Molecular Weight

276.8 g/mol

IUPAC Name

1-(1-chloro-2-phenylethenyl)sulfinyl-4-methylbenzene

InChI

InChI=1S/C15H13ClOS/c1-12-7-9-14(10-8-12)18(17)15(16)11-13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

IABIEGMYUFLKRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C(=CC2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.